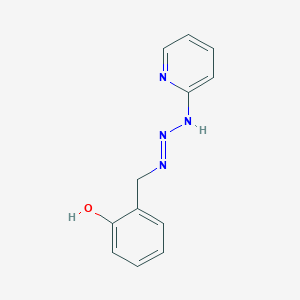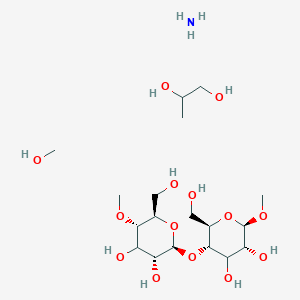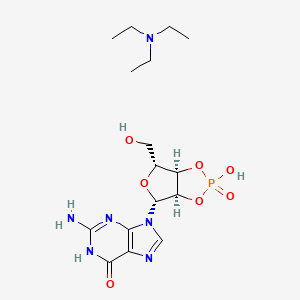
Salicylazoiminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylazoiminopyridine is a chemical compound with the molecular formula C18H14N4O3 and a molecular weight of 334.33. It is primarily used in research settings and is known for its applications in proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Salicylazoiminopyridine can be synthesized through a series of chemical reactions involving the coupling of salicylic acid derivatives with imino-pyridine compounds. The reaction typically involves the use of a diazonium salt of salicylic acid, which is then coupled with an imino-pyridine under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH range of 4-5 to ensure optimal yield .
Industrial Production Methods
The process may include additional purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Salicylazoiminopyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This reaction involves the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Salicylazoiminopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Salicylazoiminopyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can alter the activity of metalloenzymes and other metal-dependent proteins .
Comparación Con Compuestos Similares
Similar Compounds
Sulfasalazine: A compound with similar structural features and used in the treatment of inflammatory bowel disease.
Pyridine Derivatives: Compounds with a pyridine ring structure, known for their antimicrobial and antiviral activities.
Uniqueness
Salicylazoiminopyridine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in proteomics research and other scientific applications where metal ion interactions are crucial .
Propiedades
Número CAS |
66030-25-9 |
|---|---|
Fórmula molecular |
C18H14N4O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O3/c19-17-3-1-2-10-22(17)14-7-4-12(5-8-14)20-21-13-6-9-16(23)15(11-13)18(24)25/h1-11,19,23H,(H,24,25) |
Clave InChI |
MPAOEFAYUQSYFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |
SMILES canónico |
C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Sinónimos |
2-Hydroxy-5-[2-[4-(2-imino-1(2H)-pyridinyl)phenyl]diazenyl]benzoic Acid; 2-Hydroxy-5-[[4-(2-imino-1(2H)-pyridinyl)phenyl]azo]benzoic Acid; Sulfasalazine Impurity C; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






